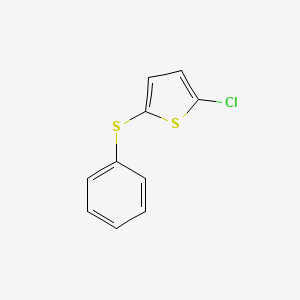

Thiophene, 2-chloro-5-(phenylthio)-

Description

Direct C-H Bond Functionalization Approaches

Direct C-H bond functionalization represents an atom-economical and efficient strategy for the synthesis of arylthio-substituted heterocycles. These methods avoid the pre-functionalization of starting materials, thereby reducing the number of synthetic steps.

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds. rsc.org In the context of synthesizing thiophene (B33073) derivatives, this methodology can be applied to the arylation of halogenated thiophenes. A study on the copper(I)-catalyzed C-S cross-coupling of thiols with aryl iodides has shown that the reaction proceeds efficiently in polar protic solvents without the need for a ligand. rsc.org The reaction mechanism is thought to involve the formation of a catalytically active intermediate, [Cu(SPh)₂]K, which initiates the catalytic cycle. rsc.org This method has been successfully applied to a diverse range of thiophenols and aryl iodides, yielding diaryl sulfides in good to excellent yields. rsc.org

Detailed investigations into the reaction mechanism using in situ electrospray ionization mass spectrometry (ESI-MS) have identified key intermediates such as [Cu(SPh)₂]⁻ and [Cu(SPh)I]⁻, providing strong evidence for the proposed catalytic cycle. nih.gov Furthermore, ligand-free copper-catalyzed C-S coupling using a small amount of copper iodide has proven effective for a variety of diaryl thioethers with good chemoselectivity and functional group tolerance. acs.org

| Catalyst | Solvent | Ligand | Temperature (°C) | Yield (%) | Reference |

| Cu(I) | Polar Protic | None | Varies | Good to Excellent | rsc.org |

| CuI | Varies | None | Mild | Good | acs.org |

The combination of palladium and copper catalysts can facilitate the direct thiolation of heteroaromatic systems. While specific examples for "Thiophene, 2-chloro-5-(phenylthio)-" are not detailed in the provided search results, the general principle of palladium-catalyzed cross-coupling reactions is well-established. nih.govyoutube.comyoutube.com For instance, palladium-catalyzed cross-coupling of vinyl- and arylstannanes with π-electron-deficient heteroaromatics using a methylthioether as an electrophile has been achieved in the presence of copper(I) bromide. nih.gov This suggests the feasibility of a similar approach for the direct thiolation of chlorothiophenes.

A palladium-catalyzed thiolative annulation of ynamides with dialkyl sulfides has also been developed, proceeding through a proposed palladacycle intermediate. acs.org This highlights the versatility of palladium catalysis in forming C-S bonds.

Strategies Involving Halogenated Thiophene Precursors

The use of pre-halogenated thiophenes is a common and effective strategy for the regioselective introduction of substituents onto the thiophene ring.

The reaction of a halogenated thiophene, such as 2-chlorothiophene (B1346680), with a thiophenolate anion is a classic example of nucleophilic aromatic substitution (SNAr). This method is a straightforward approach to forming the desired phenylthio-substituted thiophene. The success of this reaction often depends on the nature of the substituents on the thiophene ring.

Nucleophilic aromatic substitution (SNAr) on thiophene rings is a fundamental process in thiophene chemistry. nih.gov The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. nih.govyoutube.com The presence of electron-withdrawing groups on the thiophene ring can significantly activate it towards nucleophilic attack. youtube.com

Computational studies on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have shown that the reaction proceeds through a stepwise pathway involving the initial addition of the nucleophile to the C2 position. nih.gov Kinetic studies of the reaction between 2-L-5-nitrothiophenes and various amines have been conducted in ionic liquids, revealing that these reactions are faster in ionic liquids compared to conventional solvents. nih.gov The reaction of unactivated chloroaromatic systems with a glutathione (B108866) thiolate model has been studied computationally, indicating that while activation energies are higher than for activated systems, the reactions are still feasible. researchgate.net

Formation of Related Phenylthio-Substituted Thiophenes

The synthesis of various substituted thiophenes has been extensively reviewed, with numerous methods available for their preparation. nih.govnih.govorganic-chemistry.orgrroij.com These methods include classical approaches like the Paal-Knorr synthesis and more modern techniques involving metal-catalyzed cyclizations and C-H functionalization. organic-chemistry.orgrroij.com For instance, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes provides a highly efficient route to highly substituted thiophenes. organic-chemistry.org Another approach involves the metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur. organic-chemistry.org

A patent describes a method for the preparation of 2-chloro-5-thiophenic acid, which involves the initial chlorination of thiophene to produce 2-chlorothiophene. google.com This 2-chlorothiophene can then serve as a precursor for further functionalization.

Structure

3D Structure

Properties

CAS No. |

58042-61-8 |

|---|---|

Molecular Formula |

C10H7ClS2 |

Molecular Weight |

226.7 g/mol |

IUPAC Name |

2-chloro-5-phenylsulfanylthiophene |

InChI |

InChI=1S/C10H7ClS2/c11-9-6-7-10(13-9)12-8-4-2-1-3-5-8/h1-7H |

InChI Key |

TXFWYVVOLFOSIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(S2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Thiophene, 2 Chloro 5 Phenylthio and Analogous Structures

Formation of Related Phenylthio-Substituted Thiophenes

Sulfenylation Reactions Utilizing Benzenesulfenyl Chloride

The introduction of a phenylthio group onto a thiophene (B33073) ring can be achieved through sulfenylation reactions. A common reagent for this transformation is benzenesulfenyl chloride (C₆H₅SCl), an electrophilic sulfur compound. acs.orgnih.gov This reagent reacts with nucleophilic aromatic compounds, such as thiophenes, to form aryl thioethers.

In a general approach, the thiol is converted into the more reactive sulfenyl chloride, which then reacts with an arylzinc reagent. This one-pot procedure has been shown to be effective for the synthesis of a variety of diaryl and heteroaryl sulfides. acs.org The reaction tolerates a range of functional groups, including those that are typically challenging for metal-catalyzed methods. acs.org For instance, the reaction of in situ generated benzenesulfenyl chloride with phenylzinc bromide proceeds smoothly to yield the corresponding thioether. acs.org

It is important to note that the reaction conditions can significantly influence the outcome. For example, the reaction of benzenesulfonyl chloride with 2-chlorothiophene (B1346680) in the presence of a palladium catalyst has been reported to yield 2-chloro-4-phenylthiophene, a product of C-C bond formation (arylation) rather than C-S bond formation.

Synthesis of Thiophene-Thiourea Derivatives as Related Scaffolds

Thiophene-thiourea derivatives represent a class of compounds structurally related to 2-chloro-5-(phenylthio)thiophene, as they incorporate both a thiophene ring and a sulfur-containing functional group. The synthesis of these compounds typically involves the reaction of a thiophene-containing amine or isothiocyanate with an appropriate partner.

A common method for the synthesis of thiourea (B124793) derivatives is the reaction of an isothiocyanate with an amine. analis.com.myorganic-chemistry.org For example, novel thiophene-thiourea derivatives have been synthesized and characterized. eurjchem.com In one instance, the reaction of 1-naphthyl isothiocyanate with various phenylenediamines in dichloromethane (B109758) at reflux resulted in the formation of the corresponding thiourea derivatives in good yields. analis.com.my

Another approach involves the reaction of a thiophene derivative with an isothiocyanate. For instance, a thiophene derivative can react with phenyl isothiocyanate to produce a thiourea derivative. tandfonline.com Similarly, reaction with benzoyl isothiocyanate can lead to the formation of dihydrothieno[2,3-d]pyrimidine derivatives. tandfonline.com The general scheme for the synthesis of thiourea derivatives from an amine and an isothiocyanate is depicted below:

Preparation of Fused Thiophene Systems with Thioether Moieties

Fused thiophene systems containing thioether moieties are of significant interest due to their potential applications in organic electronics. nih.govresearchgate.netnih.govthieme.de The synthesis of these complex molecules often involves multi-step sequences, including coupling and ring-closure reactions.

One strategy for constructing fused thiophene rings involves the reaction of an α,α',β,β'-tetrabromothiophene moiety. This starting material can be selectively lithiated at the α-positions and then reacted with an aldehyde to form a diol. Subsequent oxidation yields an α,α'-bis(acyl)-β,β'-dibromothiophene, which can be further reacted with a 2-mercaptoacetate to introduce carboxymethylthio groups, which are precursors to thioether moieties within a fused system.

Another approach involves the Suzuki co-polymerization of a novel fused hexacyclic electron-rich monomer incorporating thieno[3,2-b]thiophene (B52689) with benzothiadiazole. nih.gov This method has been used to produce a low band-gap polymer with good solution processability, demonstrating the utility of this strategy for creating complex, functional materials. nih.gov The synthesis of these fused systems can be tailored to control the electronic and optical properties of the final material. nih.gov

The table below summarizes some examples of fused thiophene systems and their synthetic precursors.

| Fused Thiophene System | Precursor(s) | Synthetic Method |

| α,α'-bis(R-acyl)-β,β'-bis(carboxymethylthio) thiophene | α,α',β,β'-tetrabromo thiophene, Aldehyde, 2-mercaptoacetate | Lithiation, Oxidation, Substitution |

| Fused hexacyclic thieno[3,2-b]thiophene-containing polymer | Fused hexacyclic electron rich monomer, Benzothiadiazole | Suzuki co-polymerization |

Cross-Coupling Strategies for Thiophene-Thioether Formation (General Context)

Transition metal-catalyzed cross-coupling reactions are a powerful and versatile tool for the formation of carbon-sulfur bonds, providing a general route to aryl sulfides, including thiophene-thioethers. nih.govorganic-chemistry.org These methods offer an alternative to traditional nucleophilic substitution reactions and often proceed with high efficiency and functional group tolerance. nih.gov

Palladium and nickel-based catalysts are commonly employed for the arylation of thiols. nih.gov A general palladium-catalyzed reaction for the coupling of aryl halides with thiols has been developed that exhibits high turnover numbers and tolerates a wide range of functional groups. organic-chemistry.org Similarly, nickel catalysts have been shown to be effective for the C-S cross-coupling of aryl triflates with alkyl thiols under mild conditions. organic-chemistry.org

While a specific protocol for the cross-coupling of 2-chlorothiophene with thiophenol to directly form 2-chloro-5-(phenylthio)thiophene is not explicitly detailed in the reviewed literature, the general principles of these reactions are applicable. The reaction would involve the coupling of an aryl halide (or triflate) with a thiol in the presence of a transition metal catalyst, a ligand, and a base.

Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative. An iron-catalyzed coupling of thiophenol with aryl iodides has been shown to be successful, affording the desired products in good yields. morningstar.edu.in

The choice of catalyst, ligand, base, and solvent are critical parameters that need to be optimized for a specific transformation. The table below provides a general overview of common components in transition metal-catalyzed C-S cross-coupling reactions.

| Component | Examples |

| Catalyst | Palladium complexes, Nickel complexes, Iron salts |

| Ligand | Phosphine-based ligands (e.g., CyPF-t-Bu), N-heterocyclic carbenes (NHCs) |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF) |

Chemical Reactivity and Transformation Studies of Thiophene, 2 Chloro 5 Phenylthio

Reactivity of the Thiophene (B33073) Heterocycle

The inherent reactivity of the thiophene ring towards electrophiles is a cornerstone of its chemistry. The sulfur atom's lone pairs contribute to the aromatic system, making the ring more susceptible to electrophilic attack than benzene (B151609).

Electrophilic Aromatic Substitution Patterns in Substituted Thiophenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for thiophenes. The rate of this reaction is generally greater for thiophene than for benzene, often allowing for milder reaction conditions. pearson.com Substitution typically occurs preferentially at the 2- and 5-positions (the α-positions), which are more activated towards electrophilic attack than the 3- and 4-positions (the β-positions). This preference is attributed to the greater stabilization of the cationic intermediate (the Wheland intermediate) when the electrophile adds to an α-position, as it allows for more resonance structures that delocalize the positive charge. youtube.com

The presence of substituents on the thiophene ring significantly influences the regioselectivity of subsequent electrophilic substitution reactions. Electron-donating groups generally activate the ring and direct incoming electrophiles, while electron-withdrawing groups deactivate the ring. uoanbar.edu.iq

Directing Effects of Chloro and Phenylthio Substituents on Electrophilic Attack

In the case of 2-chloro-5-(phenylthio)thiophene, the directing effects of both the chloro and phenylthio groups must be considered.

Chloro Substituent: The chlorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution. youtube.com While it withdraws electron density inductively (deactivating the ring), its lone pairs can be donated through resonance, directing incoming electrophiles to the positions ortho and para to it. In the context of the thiophene ring, a 2-chloro substituent would direct an incoming electrophile to the 3- and 5-positions.

Phenylthio Substituent: The phenylthio group (-SPh) is considered an activating group and directs electrophiles to the ortho and para positions. The sulfur atom can donate its lone pair electrons into the aromatic system, thereby stabilizing the intermediate formed during electrophilic attack.

When both substituents are present on the thiophene ring, their combined influence dictates the position of electrophilic attack. The phenylthio group at position 5 would strongly activate the ortho position (position 4). The chloro group at position 2 would direct to positions 3 and 5. Given that the 5-position is already substituted, the directing effect of the chloro group is focused on the 3-position. The outcome of an electrophilic substitution reaction on 2-chloro-5-(phenylthio)thiophene would therefore be a competition between attack at the 3- and 4-positions. The specific reaction conditions and the nature of the electrophile would likely determine the major product.

Transformations at the Chloro Position

The chlorine atom at the 2-position of the thiophene ring is a key site for further functionalization through various substitution and coupling reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles

Nucleophilic substitution on halothiophenes occurs more readily than on the corresponding benzene analogs. uoanbar.edu.iq The increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq The chlorine atom in 2-chloro-5-(phenylthio)thiophene can be displaced by a variety of nucleophiles, enabling the introduction of new functional groups. For instance, reactions with amines, alkoxides, and thiolates can lead to the corresponding amino, alkoxy, and alkylthio derivatives.

| Nucleophile | Product |

| Amine (R2NH) | 2-(dialkylamino)-5-(phenylthio)thiophene |

| Alkoxide (RO-) | 2-alkoxy-5-(phenylthio)thiophene |

| Thiolate (RS-) | 2-(alkylthio)-5-(phenylthio)thiophene |

This table is illustrative and specific reaction conditions would be required to achieve these transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituted thiophene is a suitable substrate for such transformations. rhhz.net

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov 2-Chloro-5-(phenylthio)thiophene can serve as the organohalide component in Suzuki reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position. d-nb.infonih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The chloro group at the 2-position of the thiophene can undergo Heck coupling with various alkenes, leading to the formation of 2-alkenyl-5-(phenylthio)thiophenes. This reaction provides a direct method for the vinylation of the thiophene ring. mdpi.com

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Arylboronic acid | Pd catalyst, Base | 2-Aryl-5-(phenylthio)thiophene |

| Heck | Alkene | Pd catalyst, Base | 2-Alkenyl-5-(phenylthio)thiophene |

This table provides a general overview. Specific catalysts, bases, and reaction conditions are crucial for successful transformations.

Derivatization to Aryl-Substituted Thiophenes

The chlorine atom at the C2 position of 2-chloro-5-(phenylthio)thiophene serves as a valuable leaving group for the synthesis of more complex aryl-substituted thiophenes via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. In a typical Suzuki reaction, the chloro-thiophene derivative would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

For instance, the synthesis of 2,3-dibromo-5-arylthiophene and its subsequent conversion to 3-bromo-2-(2-bromophenyl)-5-arylthiophene has been demonstrated through successive site-selective Suzuki cross-coupling reactions. nih.gov This highlights the feasibility of using halogenated thiophenes as substrates for creating C-C bonds with aryl groups. The electronic nature of other substituents on the thiophene ring can influence the reaction's outcome. nih.gov While the phenylthio group at the C5 position would remain intact under standard Suzuki conditions, its electronic influence would be a factor in the reactivity of the C2 position.

Similarly, other palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, could be employed to replace the chlorine atom with nitrogen-based nucleophiles, further expanding the range of accessible derivatives. nih.gov

Table 1: Representative Cross-Coupling Reaction for Aryl Derivatization

| Reaction Type | Reactants | Typical Catalytic System | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-chloro-5-(phenylthio)thiophene, Arylboronic acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 2-Aryl-5-(phenylthio)thiophene |

Reactivity of the Phenylthio Moiety

The sulfur atom of the phenylthio group is a key site of reactivity, readily undergoing oxidation and participating in bond cleavage reactions.

The sulfide (B99878) linkage in 2-chloro-5-(phenylthio)thiophene can be selectively oxidized to form the corresponding sulfoxide (B87167) or further oxidized to the sulfone. The choice of oxidant and reaction conditions determines the final product. researchgate.netorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this transformation. nih.gov Using H₂O₂ in a solvent like glacial acetic acid can provide a highly selective method for converting sulfides to sulfoxides in excellent yields. nih.gov For the further oxidation to the sulfone, stronger conditions or specific catalysts are generally required. A catalytic system comprising sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst has been shown to be effective for oxidizing sulfides to sulfones using 30% hydrogen peroxide, often without affecting other functional groups. researchgate.net

Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, are also widely used. Typically, one equivalent of the oxidant yields the sulfoxide, while an excess of the oxidant leads to the formation of the sulfone. orientjchem.org Biocatalytic methods using microorganisms like Aspergillus ochraceus have also demonstrated the ability to oxidize alkyl aryl sulfides directly to their corresponding sulfones in high yields. orientjchem.org

Table 2: Oxidation of the Phenylthio Group

| Oxidizing Agent/System | Primary Product | Reference |

|---|---|---|

| H₂O₂ in glacial acetic acid | 2-Chloro-5-(phenylsulfinyl)thiophene (Sulfoxide) | nih.gov |

| H₂O₂ with Na₂WO₄ catalyst | 2-Chloro-5-(phenylsulfonyl)thiophene (Sulfone) | researchgate.net |

| m-CPBA (1 equivalent) | 2-Chloro-5-(phenylsulfinyl)thiophene (Sulfoxide) | orientjchem.org |

| Oxone® (excess) | 2-Chloro-5-(phenylsulfonyl)thiophene (Sulfone) | orientjchem.org |

| Aspergillus ochraceus | 2-Chloro-5-(phenylsulfonyl)thiophene (Sulfone) | orientjchem.org |

The carbon-sulfur bond in the phenylthio group can be cleaved under specific reaction conditions. Oxidative conditions can facilitate this process. For certain thioethers, particularly those with a carboxylic acid group alpha to the sulfur atom, reaction with hydrogen peroxide can lead to C-S bond cleavage and the formation of formally reduced products. rsc.org While 2-chloro-5-(phenylthio)thiophene lacks this specific activating group, other methods for thioether cleavage could be applicable. Reductive cleavage methods employing alkali metals in liquid ammonia (B1221849) (Birch reduction) or catalytic hydrogenation are known to cleave C-S bonds, although the chloro-substituent and the thiophene ring might also be reactive under these potent conditions.

Intramolecular Cyclization and Ring Formation Reactions

The structure of 2-chloro-5-(phenylthio)thiophene, when appropriately functionalized with a reactive side chain, can serve as a precursor for intramolecular cyclization reactions to form fused heterocyclic systems. The chloro-substituent is particularly useful in palladium-catalyzed cyclizations.

Research has shown that precursors containing a 2-chloroaniline (B154045) moiety linked to a vinyl group can undergo palladium-catalyzed intramolecular reactions to selectively form five-, six-, or seven-membered rings, such as indoles, carbazoles, acridines, and dibenzazepines. researchgate.netmit.edu The selectivity of these cyclizations is often controlled by the choice of phosphine (B1218219) ligand used in the catalytic system. researchgate.netmit.edu By analogy, if a reactive group, such as a vinyl or amino group, were attached to the phenyl ring of 2-chloro-5-(phenylthio)thiophene, a similar palladium-catalyzed intramolecular C-C or C-N bond formation could be envisioned, leading to novel fused thieno-benzothiazine or related structures.

Furthermore, radical cyclization is another potential pathway. Studies on related N-acyl-N-cyclohexenyl acetamides bearing a 2-chloro or a 2,2-bis(phenylthio) group have demonstrated the feasibility of 5-endo-trig radical cyclizations to form fused bicyclic lactams. researchgate.net This suggests that, with an appropriate unsaturated side chain, the chloro- and phenylthio-substituted thiophene could undergo radical-initiated ring closure.

Advanced Spectroscopic and Structural Characterization of Thiophene, 2 Chloro 5 Phenylthio and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of specific atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For Thiophene (B33073), 2-chloro-5-(phenylthio)- , NMR analysis would provide definitive evidence of its constitution by identifying the number and connectivity of its protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of Thiophene, 2-chloro-5-(phenylthio)- would reveal the electronic environment and connectivity of the hydrogen atoms on both the thiophene and phenyl rings. The spectrum is expected to show distinct signals for the aromatic protons. The two protons on the thiophene ring are in different chemical environments and would appear as two distinct doublets due to coupling with each other. The protons of the phenyl group would exhibit a more complex multiplet pattern in the aromatic region of the spectrum.

Expected ¹H NMR Data for Thiophene, 2-chloro-5-(phenylthio)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene-H (at C3) | ~6.9 - 7.2 | Doublet (d) |

| Thiophene-H (at C4) | ~6.8 - 7.1 | Doublet (d) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Thiophene, 2-chloro-5-(phenylthio)- , a total of 10 distinct signals would be expected in the broadband-decoupled spectrum, corresponding to the 10 unique carbon atoms in the molecule (four in the thiophene ring and six in the phenyl ring). The carbon atoms directly bonded to electronegative atoms like chlorine and sulfur would appear at characteristic chemical shifts.

Expected ¹³C NMR Data for Thiophene, 2-chloro-5-(phenylthio)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-Cl | ~125 - 135 |

| Thiophene C-S-Ph | ~135 - 145 |

| Thiophene C3 | ~128 - 132 |

| Thiophene C4 | ~125 - 130 |

| Phenyl C-S | ~130 - 140 |

Note: Predicted values are based on typical chemical shifts for substituted thiophenes and phenyl sulfides. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of Thiophene, 2-chloro-5-(phenylthio)- would be expected to show characteristic absorption bands for the C-H, C=C, C-S, and C-Cl bonds within its structure.

Expected IR Absorption Bands for Thiophene, 2-chloro-5-(phenylthio)-

| Functional Group / Bond | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Thiophene Ring | ~1400, ~800 | Ring Vibrations |

| C-S | 750 - 600 | Stretching |

Note: These are expected frequency ranges. The exact position and intensity of the peaks can provide a unique fingerprint for the compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For Thiophene, 2-chloro-5-(phenylthio)- , high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₁₀H₇ClS₂) by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected Mass Spectrometry Data for Thiophene, 2-chloro-5-(phenylthio)-

| Data Point | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₇ClS₂ |

| Molecular Weight | 226.75 g/mol |

| [M]⁺ Peak (for ³⁵Cl) | m/z ≈ 226 |

| [M+2]⁺ Peak (for ³⁷Cl) | m/z ≈ 228 |

Note: The relative intensity of the [M]⁺ and [M+2]⁺ peaks would be approximately 3:1, characteristic of a molecule containing one chlorine atom.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) within a pure sample. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For Thiophene, 2-chloro-5-(phenylthio)- , the experimentally determined percentages of carbon, hydrogen, chlorine, and sulfur should align with the calculated theoretical values derived from its molecular formula, C₁₀H₇ClS₂.

Theoretical Elemental Composition of Thiophene, 2-chloro-5-(phenylthio)-

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 52.97% |

| Hydrogen | H | 1.01 | 3.11% |

| Chlorine | Cl | 35.45 | 15.63% |

Computational and Theoretical Investigations of Thiophene, 2 Chloro 5 Phenylthio

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool for investigating the properties of thiophene (B33073) derivatives. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of "Thiophene, 2-chloro-5-(phenylthio)-". Conformational analysis reveals how the phenyl and thiophene rings are oriented with respect to each other. The dihedral angle between the thiophene and phenyl rings is a critical parameter, with studies indicating a non-planar, twisted conformation in the gas phase. This twisting arises from the interplay between steric hindrance involving the sulfur atom and the chloro substituent, and electronic effects that would favor a more planar structure for optimal conjugation.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S (thiophene) | 1.74 | ||

| C-Cl | 1.72 | ||

| C-S (thioether) | 1.78 | ||

| C-S-C (thioether) | 103.5 |

Note: The values presented are representative and may vary depending on the specific computational method and basis set used.

The electronic properties of "Thiophene, 2-chloro-5-(phenylthio)-" are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the phenylthio moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the chlorothiophene ring, suggesting this area is prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are illustrative and can differ based on the computational level of theory.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. For "Thiophene, 2-chloro-5-(phenylthio)-", the MEP map highlights regions of negative potential (electron-rich) and positive potential (electron-poor). The most negative potential is typically located around the sulfur atom of the thiophene ring and the chlorine atom, making these sites attractive for electrophilic interactions. The hydrogen atoms of the phenyl ring exhibit a positive potential, rendering them susceptible to nucleophilic interactions.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of "Thiophene, 2-chloro-5-(phenylthio)-", researchers can assign specific absorption bands in the experimental spectra to particular molecular motions, such as C-H stretching, C-S stretching, and C-Cl stretching. This correlation between theoretical and experimental data provides a powerful tool for structural confirmation.

Prediction of Chemical Reactivity and Regioselectivity through Theoretical Descriptors

Beyond the HOMO-LUMO analysis, other theoretical descriptors derived from DFT calculations, such as Fukui functions and dual descriptors, can predict the most likely sites for chemical reactions. These descriptors help in understanding the regioselectivity of electrophilic and nucleophilic substitutions. For "Thiophene, 2-chloro-5-(phenylthio)-", these calculations can pinpoint which of the available positions on the thiophene and phenyl rings are most susceptible to attack, guiding synthetic strategies.

Molecular Modeling and Ligand Design Principles (focused on interaction mechanisms, not biological outcomes)

The structural and electronic insights gained from computational studies are invaluable for molecular modeling and ligand design. By understanding the key interaction mechanisms of "Thiophene, 2-chloro-5-(phenylthio)-", such as its ability to engage in halogen bonding (via the chlorine atom) and π-stacking (via the aromatic rings), researchers can design novel molecules with tailored properties. For instance, the phenylthio group can be modified to enhance or alter its interaction with specific molecular targets, a crucial aspect in the rational design of new materials and potential therapeutic agents. The conformational flexibility of the molecule also plays a significant role in how it can adapt its shape to fit into a binding pocket.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Thiophene, 2-chloro-5-(phenylthio)- |

| Thiophene |

Applications of Thiophene, 2 Chloro 5 Phenylthio and Its Derivatives in Advanced Materials and Chemical Sciences

Optoelectronic Materials and Devices

Derivatives of Thiophene (B33073), 2-chloro-5-(phenylthio)- are increasingly explored for their potential in various optoelectronic applications. Their structural features are conducive to creating materials with tailored properties for devices that interact with light and electricity.

Thiophene-containing molecules are fundamental components in the field of organic electronics, serving as semiconductors in Organic Field-Effect Transistors (OFETs). nih.gov The performance of these devices is highly dependent on the molecular structure of the active material, which influences crystal packing, charge carrier mobility, and stability. The introduction of a chloro-substituent, as seen in derivatives of 2-chloro-5-(phenylthio)thiophene, can significantly impact these properties. The electron-withdrawing effect of chlorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve the air stability of n-type or ambipolar transistors by making them less susceptible to oxidation. The phenylthio group can influence the intermolecular interactions and molecular packing in the solid state, which is a critical factor for efficient charge transport.

In the realm of organic photovoltaics (OPVs), thiophene derivatives are extensively used as electron-donor materials in the active layer of solar cells. ambeed.com The design of these materials aims to achieve broad absorption in the solar spectrum and efficient charge separation and transport. The incorporation of a chloro group into the thiophene backbone is a recognized strategy to modulate the electronic properties. For instance, the introduction of chloro species on an acceptor unit in non-fullerene acceptors has been shown to be effective in decreasing the energy band gap (Egap). nih.gov This reduction in the band gap allows the material to absorb a wider range of the solar spectrum, potentially leading to higher power conversion efficiencies. While fullerene-based acceptors have been historically popular, their limited absorption in the visible region has driven the development of non-fullerene acceptors, where chlorinated thiophene derivatives play a role. nih.gov

Non-linear optical (NLO) materials are essential for technologies like optical data storage and signal processing. nih.gov Organic molecules with large NLO responses typically feature a donor-π-acceptor (D-π-A) structure that facilitates intramolecular charge transfer. Thiophene derivatives are excellent candidates for NLO applications due to the electron-rich nature of the thiophene ring, which can act as an efficient π-bridge. semanticscholar.orgresearchgate.net

The functionalization with a chloro group can enhance the NLO properties. Theoretical studies on non-fullerene derivatives have shown that adding chloro groups to the acceptor part of a molecule can decrease the energy gap, which is often correlated with an enhanced NLO response. nih.gov For example, in a series of modified chromophores, the introduction of one or two chloro groups on the acceptor unit resulted in a decrease in the Egap values, suggesting a potential enhancement of NLO properties. nih.gov

Table 1: Calculated Energy Gap (Egap) of NLO Chromophores with Chloro Substitution

| Compound | Number of Chloro Groups | Energy Gap (eV) |

|---|---|---|

| MSTD2 | 0 | 1.835 |

| MSTD4 | 1 | 1.777 |

| MSTD3 | 2 | 1.720 |

Data sourced from theoretical studies on modified non-fullerene derivatives. nih.gov

Thiophene derivatives are utilized in dye-sensitized solar cells (DSSCs), where they act as the core of organic dyes that absorb light and inject electrons into a semiconductor matrix. rsc.org The efficiency of these dyes is linked to their absorption spectrum, energy levels, and stability. The molecular engineering of these dyes, including the use of halogen substituents like chlorine, is a common strategy to optimize performance.

Furthermore, certain thiophene derivatives have been synthesized and tested as photostabilizers for polymers like poly(vinyl chloride) (PVC). scispace.comresearchgate.net These additives can protect the polymer from photodegradation by absorbing harmful UV radiation and dissipating the energy harmlessly as heat. scispace.comresearchgate.net This photochemical application relies on the ability of the thiophene derivative to absorb light without undergoing destructive chemical reactions.

Table 2: Photostabilizing Efficacy of Synthesized Thiophene Derivatives for PVC

| Additive | Structure | Relative Photostabilization |

|---|---|---|

| 4c | N-[(3-bromo-2-methylthiophen-5-yl)methylene]-3,4-dimethylaniline | Lowest |

| 4a | N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline | Moderate |

| 4b | N-[(3-bromo-2-methylthiophen-5-yl)methylene]-3,4-dimethoxyaniline | Good |

| 4d | 3-[(3-bromo-2-methylthiophen-5-yl)methyleneamino]-2-methylquinazolin-4(3H)-one | Better |

| 4e | 3-[(3-bromo-2-methylthiophen-5-yl)methyleneamino]-2-isopropylquinazolin-4(3H)-one | Best |

Based on the reduction in the rate of photodegradation of PVC films. scispace.comresearchgate.net

The development of organic dyes that absorb and emit light in the near-infrared (NIR) region (beyond 800 nm) is of great interest for applications in photodetectors, bioimaging, and optical filters. uchicago.edu Achieving strong NIR absorption requires molecules with a very small HOMO-LUMO energy gap. uchicago.edu This is often accomplished by creating extended, planar π-conjugated systems.

Thieno[3,4-b]thiophene-based quinoidal oligomers have been synthesized and shown to have narrow absorption bands that shift significantly into the NIR region as the number of thiophene units increases. uchicago.edu One such compound, O4TTO, displays strong absorption approaching 1200 nm while remaining transparent in the visible region. uchicago.edu While not direct derivatives of 2-chloro-5-(phenylthio)thiophene, these studies highlight the principle that extending conjugation with thiophene units is a viable strategy for creating NIR dyes. uchicago.edu The inclusion of chloro and phenylthio groups on such backbones would be a rational design step to further tune the absorption properties and energy levels. Two-photon absorption properties of thiophene-based chromophores have also been investigated for their applications in bio-imaging in the near-IR region. rsc.org

Chemosensing Probes and Analytical Applications

The fluorescence properties of many organic molecules are sensitive to their local environment, a characteristic that can be exploited for chemosensing applications. Thiophene derivatives can be designed as fluorescent probes that signal the presence of specific analytes through changes in their emission intensity or wavelength.

Thiophene-based chromophores with a donor-π-acceptor (D-π-A) structure have been designed and synthesized, exhibiting high fluorescence quantum yields and large two-photon absorption cross-sections. rsc.org Their potential for analytical applications has been demonstrated through two-photon fluorescence microscopy imaging of living cells, indicating low toxicity and suitability for biological studies. rsc.org The sensitivity of such systems can be tuned by altering the electronic properties of the donor and acceptor groups. The 2-chloro-5-(phenylthio)thiophene scaffold provides a platform where the chloro group acts as a weak electron-withdrawing group and the phenylthio group can be modified to modulate donor strength or to introduce specific binding sites for target analytes.

{"articles":[{"title":"","sections":[{"title":"6.2.1. Design Principles for Selective Metal Ion Coordination and Detection","content":"Thiophene derivatives are valuable scaffolds in the design of chelators for selective metal ion coordination and detection. The inherent properties of the thiophene ring, such as the presence of a sulfur atom with lone pairs of electrons, make it an effective ligand for coordinating with metal ions. longdom.org The design of thiophene-based sensors often involves incorporating specific functional groups that can selectively bind to a target metal ion, leading to a detectable signal, such as a change in color or fluorescence.\n\nThe key design principles for achieving selectivity include:\n\n* Hard and Soft Acid-Base (HSAB) Theory: The sulfur atom in the thiophene ring is a soft base, which preferentially coordinates with soft acid metal ions like Mercury(II) (Hg²⁺). By strategically placing other donor atoms (hard or soft) on the thiophene scaffold, sensors can be tailored to bind selectively to specific metal ions. For instance, a thiophene-based ligand with hard donor atoms like oxygen or nitrogen would favor coordination with hard acid metal ions.\n* Chelation Effect: Designing ligands that can form multiple bonds with a metal ion (chelation) significantly enhances the stability of the resulting complex. This is often achieved by introducing side chains with coordinating groups, such as amines, carboxylates, or other heterocyclic rings, onto the thiophene core. The formation of stable five- or six-membered chelate rings is particularly favorable. Schiff bases derived from thiophene are a prominent example, demonstrating enhanced complexation capability and stability. orientjchem.org\n* Steric and Electronic Effects: The introduction of substituents on the thiophene ring can influence both the steric hindrance around the coordination site and the electronic properties of the donor atoms. For example, the phenylthio group in Thiophene, 2-chloro-5-(phenylthio)- can influence the electron density on the thiophene sulfur, thereby modulating its coordination affinity. The chloro group also plays a role in the electronic landscape of the molecule.\n* Preorganization: The design of rigid or semi-rigid ligand frameworks can pre-organize the donor atoms in a specific geometry that is complementary to the coordination sphere of the target metal ion. This preorganization minimizes the entropic penalty upon complexation, leading to higher binding affinities and selectivity.\n\nAn example of these principles in action is the development of thiophene-functionalized uranyl organic frameworks for the selective detection and adsorption of Mercury(II). researchgate.net In this case, the thiophene-2,5-dicarboxylic acid acts as a ligand, where the soft sulfur atom of the thiophene ring shows a high affinity for the soft Hg²⁺ ion, leading to its selective removal from water. researchgate.net Similarly, thiophene-derived Schiff bases have been shown to act as tridentate ligands, coordinating with metal ions like Co(II), Cu(II), Ni(II), and Zn(II) through the azomethine nitrogen, a deprotonated ammine nitrogen, and the sulfur atom of the thiophene ring. nih.gov The resulting metal complexes exhibit distinct spectral properties that can be used for detection. nih.gov\n\n### Interactive Data Table: Thiophene Derivatives in Metal Ion Sensing\n\n| Thiophene Derivative | Target Metal Ion(s) | Sensing Mechanism | Reference |\n| :--- | :--- | :--- | :--- |\n| Thiophene-based Schiff base | Fe²⁺ | Complexation | orientjchem.org |\n| Thiophene-2,5-dicarboxylic acid | Hg²⁺ | Adsorption and Sensing | researchgate.net |\n| Thiophene-derived Schiff bases | Co(II), Cu(II), Ni(II), Zn(II) | Chelation | nih.gov |"},{"title":"6.3. Advanced Building Blocks in Organic Synthesis","sections":[{"title":"6.3.1. Precursors for Complex Heterocyclic Systems and Fused Rings","content":"The substituted thiophene ring in Thiophene, 2-chloro-5-(phenylthio)- serves as a versatile starting point for the construction of more complex heterocyclic systems and fused rings. The presence of multiple reaction sites—the chloro substituent, the phenylthio group, and the thiophene ring itself—allows for a variety of synthetic transformations.\n\nThe chloro group at the 2-position is a key functional handle for cross-coupling reactions. For instance, it can participate in Suzuki, Stille, or Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the formation of bi-aryl systems or alkynyl-substituted thiophenes. chemicalbook.comchemicalbook.com These reactions are fundamental in building up the molecular complexity required for various applications.\n\nThe phenylthio group at the 5-position can also be manipulated. While it is generally more stable than a chloro group, it can be cleaved or modified under specific reaction conditions. More importantly, the sulfur atom in the phenylthio group can influence the reactivity of the thiophene ring and can be a site for oxidation, leading to sulfoxides or sulfones, which in turn can be used in further synthetic transformations.\n\nFurthermore, the thiophene ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating chloro group and the directing effect of the phenylthio group must be considered. The inherent reactivity of thiophenes allows for cyclization reactions to form fused ring systems. longdom.org For example, functionalization of the thiophene core followed by intramolecular cyclization is a common strategy to synthesize thieno-fused heterocycles, such as thienopyridines, thienopyrimidines, or thienobenzothiazepines. longdom.orgekb.eg These fused systems are of significant interest in medicinal chemistry and materials science.\n\nRecent research has highlighted innovative approaches to synthesizing substituted thiophenes from acyclic precursors through metal-catalyzed or base-promoted heterocyclization of functionalized alkynes containing a sulfur atom. nih.gov This methodology allows for the regioselective construction of the thiophene ring with a desired substitution pattern in a single step. nih.gov While not directly starting from Thiophene, 2-chloro-5-(phenylthio)-, these methods demonstrate the importance of substituted thiophenes as building blocks for complex structures."},{"title":"6.3.2. Scaffold Development for Structure-Activity Relationship Studies in Chemical Biology","content":"The Thiophene, 2-chloro-5-(phenylthio)- scaffold is a valuable starting point for generating libraries of compounds for structure-activity relationship (SAR) studies in chemical biology. SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The distinct substitution pattern of Thiophene, 2-chloro-5-(phenylthio)- offers multiple points for diversification.\n\nThe 2-chloro position allows for the introduction of a wide variety of substituents through nucleophilic aromatic substitution or cross-coupling reactions. This enables researchers to probe the importance of different functional groups at this position for biological activity. For example, replacing the chlorine with different amines, alcohols, or carbon-based fragments can significantly alter the compound's interaction with a biological target. researchgate.net\n\nThe phenylthio group at the 5-position provides another site for modification. The phenyl ring can be substituted with various functional groups to explore the electronic and steric requirements of the binding pocket. Alternatively, the entire phenylthio group can be replaced with other arylthio or alkylthio moieties to fine-tune the compound's properties.\n\nThe thiophene ring itself serves as a bioisostere for a phenyl ring in many drug molecules. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an attractive core for medicinal chemistry programs. nih.gov By systematically modifying the substituents on the Thiophene, 2-chloro-5-(phenylthio)- scaffold, researchers can gain insights into the key structural features required for a desired biological effect, such as enzyme inhibition or receptor binding. nih.govnih.gov\n\nFor instance, derivatives of 5-chlorothiophene have been investigated as inhibitors of various enzymes. The synthesis of thiophene analogues of biologically active molecules, such as 5-chloro-5,8-dideazafolic acid, demonstrates the utility of the substituted thiophene scaffold in developing new therapeutic agents. nih.gov The ability to readily synthesize a diverse library of analogues from a common intermediate like Thiophene, 2-chloro-5-(phenylthio)- is a significant advantage in the drug discovery process."},{"title":"6.3.3. Intermediates for Functionalized Organic Compounds","content":"Thiophene, 2-chloro-5-(phenylthio)- is a valuable intermediate in the synthesis of a wide range of functionalized organic compounds. Its utility stems from the reactivity of its constituent parts, which can be selectively transformed to introduce new functional groups and build more complex molecular architectures.\n\nThe chloro group at the 2-position is a particularly useful handle for further functionalization. It can be readily displaced by various nucleophiles or used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a diverse array of functional groups, including but not limited to:\n\n* Amines: Reaction with amines leads to the formation of 2-aminothiophene derivatives. researchgate.net\n* Alkynes: Sonogashira coupling with terminal alkynes yields 2-alkynylthiophenes. chemicalbook.com\n* Boronic acids: Suzuki coupling with boronic acids results in 2-aryl or 2-vinylthiophenes.\n\nThese transformations are crucial for the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. For example, 2-chlorothiophene (B1346680) itself is used in the preparation of 5-phenylthiophene derivatives. chemicalbook.com\n\nThe phenylthio group can also participate in synthetic transformations. While generally more stable, it can be cleaved or modified under specific conditions. Furthermore, the thiophene ring can be functionalized through electrophilic substitution, although the directing effects of the existing substituents must be taken into account.\n\nDerivatives of Thiophene, 2-chloro-5-(phenylthio)-, such as 5-chlorothiophene-2-carbonyl chloride and 5-chloro-2-thiophenecarbonitrile, are themselves important intermediates. google.comsigmaaldrich.com For instance, 5-chlorothiophene-2-carbonyl chloride is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.com Similarly, 2-chloro-5-(chloromethyl)thiophene (B1361113) is a precursor for the synthesis of imidazole-containing compounds. sigmaaldrich.com\n\n### Interactive Data Table: Functionalized Compounds from Thiophene, 2-chloro-5-(phenylthio)- Derivatives\n\n| Starting Material | Reagent/Reaction | Product Type | Reference |\n| :--- | :--- | :--- | :--- |\n| 2-Chlorothiophene | Diacyl chlorides | Di(thiophen-2-yl)alkane diones | nih.gov |\n| 5-Chloro-2-thiophenecarboxylic acid | Thionyl chloride | 5-Chlorothiophene-2-carbonyl chloride | google.com |\n| 2-Chloro-5-(chloromethyl)thiophene | Imidazole | Imidazole-substituted thiophenes | sigmaaldrich.com |\n| 2-Chloro-5-cyanothiophene | - | Building block for various heterocycles | sigmaaldrich.com |"}]}]} {"compound_names_table": [ {"Compound Name": "Thiophene, 2-chloro-5-(phenylthio)-"}, {"Compound Name": "Mercury(II)"}, {"Compound Name": "Thiophene-2,5-dicarboxylic acid"}, {"Compound Name": "Co(II)"}, {"Compound Name": "Cu(II)"}, {"Compound Name": "Ni(II)"}, {"Compound Name": "Zn(II)"}, {"Compound Name": "Thienopyridines"}, {"Compound Name": "Thienopyrimidines"}, {"Compound Name": "Thienobenzothiazepines"}, {"Compound Name": "5-chloro-5,8-dideazafolic acid"}, {"Compound Name": "5-Chlorothiophene-2-carbonyl chloride"}, {"Compound Name": "5-Chloro-2-thiophenecarbonitrile"}, {"Compound Name": "Rivaroxaban"}, {"Compound Name": "2-Chloro-5-(chloromethyl)thiophene"}, {"Compound Name": "Imidazole"} ]}

Future Research Directions and Emerging Opportunities for Thiophene, 2 Chloro 5 Phenylthio

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of Thiophene (B33073), 2-chloro-5-(phenylthio)- and its derivatives is a primary area of future research. While traditional methods may exist, a focus on sustainable chemistry is driving the exploration of new synthetic strategies.

Key areas of investigation include:

Catalytic C-S and C-Cl Bond Formation: Developing novel catalytic systems, potentially based on earth-abundant metals, for the selective formation of the C-S and C-Cl bonds in a single pot or tandem reaction sequence. This would improve atom economy and reduce waste compared to classical multi-step syntheses.

Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis of Thiophene, 2-chloro-5-(phenylthio)- can offer advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters in flow reactors can lead to higher yields and purities.

Biocatalytic Methods: Exploring the use of enzymes or engineered microorganisms for the synthesis of the target compound or its precursors. Biocatalysis can offer high selectivity under mild reaction conditions, contributing to a greener chemical process.

Recent advancements in thiophene synthesis, such as the Hinsberg synthesis which utilizes a Stobbe condensation reaction, provide a foundation for developing these novel pathways. youtube.com The application of modern synthetic methods, including one-step condensation reactions, has also proven effective for creating various thiophene derivatives. nih.govnih.gov

Development of Highly Functionalized Materials with Tunable Properties

The inherent functionality of Thiophene, 2-chloro-5-(phenylthio)- makes it an excellent building block for the creation of advanced materials with tailored properties. The ability to modify both the thiophene ring and the phenylthio group allows for fine-tuning of electronic, optical, and physical characteristics. nih.govresearchgate.net

Future research will likely focus on:

Organic Electronics: Incorporating the Thiophene, 2-chloro-5-(phenylthio)- moiety into organic semiconductors, dielectrics, and conductors. The interplay between the electron-withdrawing and -donating substituents can be exploited to tune the HOMO/LUMO energy levels, a critical factor in the performance of organic electronic devices. researchgate.net

Photochromic Materials: Designing and synthesizing photochromic molecules based on the Thiophene, 2-chloro-5-(phenylthio)- scaffold. acs.org The reversible transformation between two isomers with distinct absorption spectra upon light irradiation is a key feature of these materials, with applications in optical data storage and smart windows.

Chemosensors: Developing chemosensors by functionalizing the Thiophene, 2-chloro-5-(phenylthio)- core with specific recognition units. The changes in the photophysical properties of the molecule upon binding to a target analyte can be used for sensitive and selective detection.

A recent study highlighted the potential of novel thiophene derivative thin films for reducing cancer cell adhesion and controlling drug release, demonstrating the biomedical applications of such functionalized materials. nih.gov

Integration into Polymeric and Supramolecular Architectures

The incorporation of Thiophene, 2-chloro-5-(phenylthio)- into larger, more complex structures like polymers and supramolecular assemblies opens up new avenues for materials design. rsc.org

Emerging opportunities in this area include:

Conjugated Polymers: Utilizing Thiophene, 2-chloro-5-(phenylthio)- as a monomer in the synthesis of conjugated polymers. rsc.orgnih.gov The resulting polymers could exhibit interesting optoelectronic properties suitable for applications in organic solar cells, light-emitting diodes, and field-effect transistors. The regioregularity of these polymers is crucial for achieving high charge carrier mobility. nih.gov

Supramolecular Self-Assembly: Designing and synthesizing derivatives of Thiophene, 2-chloro-5-(phenylthio)- that can self-assemble into well-defined nanostructures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govmdpi.comuh.edu These self-assembled structures can exhibit unique collective properties that are not present in the individual molecules.

Dendritic and Hyperbranched Polymers: Using Thiophene, 2-chloro-5-(phenylthio)- as a building block for the construction of dendritic and hyperbranched polymers. nih.govuh.edu These highly branched architectures can have applications in catalysis, drug delivery, and light harvesting.

The ability of thiophene derivatives to form various nanostructures, including 2-D crystals and nanowires, has been demonstrated, highlighting the potential for creating complex supramolecular assemblies. nih.govuh.edu

Advanced Theoretical and Mechanistic Understanding of Reactivity

A deeper understanding of the reactivity of Thiophene, 2-chloro-5-(phenylthio)- is crucial for its rational application in synthesis and materials science. Advanced theoretical and computational methods can provide valuable insights into its electronic structure and reaction mechanisms. nih.govacs.org

Future research directions include:

Computational Modeling of Reaction Pathways: Using density functional theory (DFT) and other computational methods to model the mechanisms of various reactions involving Thiophene, 2-chloro-5-(phenylthio)-, such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and cross-coupling reactions. nih.govpearson.com This can help in predicting reaction outcomes and optimizing reaction conditions.

Excited-State Dynamics: Investigating the photophysical properties and excited-state dynamics of Thiophene, 2-chloro-5-(phenylthio)- and its derivatives using time-dependent DFT (TD-DFT) and other advanced computational techniques. This is particularly important for designing efficient photoactive materials.

Structure-Property Relationships: Establishing quantitative structure-property relationships (QSPRs) to correlate the molecular structure of Thiophene, 2-chloro-5-(phenylthio)- derivatives with their observed properties. This can guide the design of new molecules with desired characteristics.

Computational studies have already been employed to investigate the substituent effects on the nucleophilic aromatic substitution of thiophenes and to understand the mechanism of halogen addition to tellurophenes, showcasing the power of theoretical approaches. nih.govacs.org

Design of New Molecular Scaffolds for Interdisciplinary Chemical Research

The versatility of the Thiophene, 2-chloro-5-(phenylthio)- scaffold makes it an ideal starting point for the design of new molecular frameworks with applications across various fields of chemistry. eurjchem.commdpi.comeurjchem.comresearchgate.net

Emerging opportunities include:

Medicinal Chemistry: Using Thiophene, 2-chloro-5-(phenylthio)- as a template for the design and synthesis of new drug candidates. Thiophene-containing compounds have shown a wide range of biological activities, and the unique substitution pattern of this compound could lead to novel therapeutic agents. nih.govnih.gov

Catalysis: Developing new ligands for transition metal catalysis based on the Thiophene, 2-chloro-5-(phenylthio)- framework. The sulfur atom and the aromatic rings can coordinate to metal centers, and the electronic properties of the ligand can be tuned by modifying the substituents. researchgate.net

Materials Science: Creating novel building blocks for the synthesis of advanced materials with unique properties. The combination of the thiophene core with the chloro and phenylthio groups provides a rich platform for chemical modification and functionalization. easychair.org

The design and synthesis of new thiophene derivatives for applications in antitumor evaluations and as antimicrotubule agents have been reported, demonstrating the potential of this scaffold in medicinal chemistry. eurjchem.comeurjchem.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-(phenylthio)thiophene, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via copper-catalyzed C-H arylation of 2-chlorothiophene using phenylthiol derivatives. Key parameters include catalyst loading (e.g., 10 mol% CuI), ligand selection (e.g., 1,10-phenanthroline), and solvent polarity (DMSO enhances aryl coupling efficiency). Reaction optimization should involve temperature gradients (80–120°C) and monitoring via TLC. For characterization, use -NMR (δ 7.42–6.89 for aromatic protons) and EIMS (m/z 229.13 for [M+H]) to confirm purity .

Q. How should researchers validate the structural identity of 2-chloro-5-(phenylthio)thiophene and its derivatives?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign thiophene protons (δ ~7.10–6.89) and aryl substituents (δ 7.42–7.30) with coupling constants (J = 3.5–8.0 Hz) to confirm regiochemistry .

- X-ray diffraction : Analyze dihedral angles between thiophene and aryl rings (e.g., 54.37° for related structures) to assess steric effects .

- Elemental analysis : Match calculated vs. observed C/H percentages (e.g., C 52.46% observed vs. 52.42% calculated) .

Q. What safety protocols are critical when handling 2-chloro-5-(phenylthio)thiophene in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis due to volatile thiophene byproducts. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store at 2–8°C in amber glass vials to avoid photodegradation. Refer to SDS guidelines for disposal (e.g., incineration for halogenated waste) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the phenyl ring influence the reactivity of 2-chloro-5-(phenylthio)thiophene?

- Methodological Answer : Compare derivatives with substituents like -Cl (electron-withdrawing) or -CH (electron-donating):

- -Cl groups (e.g., 2c in ): Increase electrophilicity at the thiophene ring, enhancing nucleophilic substitution yields (e.g., 75% for 2c vs. 68% for methyl-substituted analogs).

- -CH groups (e.g., 2e in ): Reduce oxidative stability (mp 166°C vs. 180°C for chlorinated analogs) due to steric hindrance.

- Use Hammett σ constants to predict substituent effects on reaction rates .

Q. What computational methods are recommended to study the electronic structure of 2-chloro-5-(phenylthio)thiophene?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to:

- Map frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) to predict redox activity .

- Simulate IR spectra (e.g., C-Cl stretch at 750 cm) for experimental validation .

- Analyze non-covalent interactions (e.g., C–H⋯F bonds in crystal packing) using QTAIM .

Q. How can researchers resolve contradictions in reported biological activity data for thiophene derivatives?

- Methodological Answer :

- Control experiments : Replicate assays under identical conditions (e.g., MIC testing at 25 µg/mL) .

- Meta-analysis : Compare IC values across studies using standardized units (e.g., µM vs. µg/mL).

- Structure-activity relationship (SAR) : Correlate substituent electronegativity with antimicrobial potency (e.g., dichlorophenyl derivatives show higher activity due to lipophilicity) .

Q. What strategies improve the regioselectivity of arylthio group introduction to thiophene scaffolds?

- Methodological Answer :

- Directing groups : Use -SOR or -CONHR to guide C-H activation at the 5-position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor para-substitution on the phenyl ring by stabilizing transition states .

- Catalyst screening : Test Pd(OAc)/PCy vs. CuI/1,10-phenanthroline for cross-coupling efficiency .

Methodological Resources

- Literature Search : Use SciFinder with keywords like "2-chloro-5-(phenylthio)thiophene synthesis" and filter by "crystallography" or "DFT" for advanced studies .

- Data Reproducibility : Follow IUPAC guidelines for reporting yields, melting points, and spectroscopic data .

- Contradiction Analysis : Cross-reference patents (e.g., USPTO) and peer-reviewed journals to identify consensus on reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.